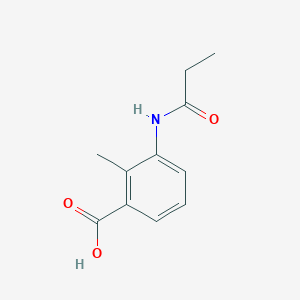
Methyl 4-(4-benzoyl-1-piperazinyl)-3-(butyrylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-benzoyl-1-piperazinyl)-3-(butyrylamino)benzoate, commonly known as MBPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBPB is a piperazine derivative that is structurally similar to other compounds used in the treatment of psychiatric disorders. However, its unique structure and properties make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of MBPB is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects. MBPB has also been shown to modulate the activity of GABA receptors, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
MBPB has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease glutamate levels, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of MBPB is its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin receptors in various biological processes. However, one limitation of MBPB is its relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on MBPB. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of MBPB and its potential therapeutic applications.
Synthesis Methods
The synthesis of MBPB involves the reaction of 4-(4-benzoyl-1-piperazinyl)-3-nitrobenzoic acid with butyryl chloride, followed by reduction with tin (II) chloride. The resulting product is then esterified with methyl iodide to yield MBPB. This synthesis method has been optimized to yield high purity and high yield of MBPB.
Scientific Research Applications
MBPB has been studied for its potential therapeutic applications in various fields. In the field of psychiatry, MBPB has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and neurodegenerative disorders.
properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-(butanoylamino)benzoate |
InChI |
InChI=1S/C23H27N3O4/c1-3-7-21(27)24-19-16-18(23(29)30-2)10-11-20(19)25-12-14-26(15-13-25)22(28)17-8-5-4-6-9-17/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,27) |
InChI Key |
WHPBTTYEOYSZPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B243490.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B243491.png)
![N-[3-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B243496.png)
![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbutanamide](/img/structure/B243501.png)
![Methyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B243510.png)






